molecular formula C13H23N3 B8735347 3,6-Diethyl-N-(pentan-3-yl)pyrazin-2-amine

3,6-Diethyl-N-(pentan-3-yl)pyrazin-2-amine

Cat. No.: B8735347
M. Wt: 221.34 g/mol
InChI Key: REYCUWZDSAQLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diethyl-N-(pentan-3-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C13H23N3 and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

3,6-diethyl-N-pentan-3-ylpyrazin-2-amine

InChI

InChI=1S/C13H23N3/c1-5-10(6-2)15-13-12(8-4)14-9-11(7-3)16-13/h9-10H,5-8H2,1-4H3,(H,15,16)

InChI Key

REYCUWZDSAQLBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)NC(CC)CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL dry round bottom flask equipped with a magnetic stir bar and reflux condenser was charged with 2-chloro-3,6-diethylpyrazine (9.22 g, 54 mmol), dry toluene (108 mL), 1-ethyl propylamine (12.6 mL, 108 mmol), 2-(di-tert-butylphosphino)biphenyl (0.966 g, 3.24 mmol), sodium tert-butoxide (7.26 g, 75.6 mmol), and tris (dibenzylidineacetone)dipalladium (0) (1.48 g, 1.62 mmol) respectively. The mixture was heated to 100° C. for 4 hours. After cooling to ambient temperature, the reaction was poured in saturated aqueous NaHCO3 and extracted twice with ethyl acetate. The organics were combined, dried with Na2SO4, filtered and concentrated to 14.1 g of a dark crude oil. The crude was purified by Biotage MPLC in two batches (120 g columns, 10% ethyl acetate in heptane.) Like fractions were combined to give 10.0 g (84%) of 3,6-diethyl-N-(1-ethylpropyl)pyrazin-2-amine as an orange oil.
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0.966 g
Type
catalyst
Reaction Step One
[Compound]
Name
(dibenzylidineacetone)dipalladium (0)
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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